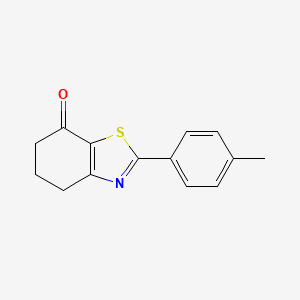

2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Descripción

Propiedades

IUPAC Name |

2-(4-methylphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-9-5-7-10(8-6-9)14-15-11-3-2-4-12(16)13(11)17-14/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIKXGZAVXQATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(S2)C(=O)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview:

This classical approach involves cyclization of 2-aminothiophenol derivatives with aldehydes or ketones to form benzothiazole rings, followed by reduction or further modifications to obtain the tetrahydro derivative.

Stepwise Procedure:

- Starting Material: 2-Aminothiophenol or its substituted derivatives, such as 2-amino-4-methylthiophenol.

- Reaction Conditions: Reflux in an appropriate solvent like ethanol or acetic acid with an oxidizing or dehydrating agent.

- Key Reagents: Aldehydes (such as p-tolualdehyde), acetic acid, or other dehydrating agents (e.g., polyphosphoric acid).

Example:

- Reflux 2-aminothiophenol with p-tolualdehyde in acetic acid for 4-6 hours, leading to cyclization and formation of the benzothiazole ring.

- Post-cyclization, the compound can be reduced or hydrogenated to obtain the tetrahydro derivative.

Reductive Cyclization Using Thiourea and Halogenated Intermediates

Based on the synthesis of related benzothiazole derivatives, a robust method involves the formation of 2-aminobenzothiazoles via halogenation and subsequent cyclization:

This sequence yields the core benzothiazole structure, which can be further hydrogenated or reduced to the tetrahydro form.

One-Pot Synthesis via Condensation-Cyclization of Precursors

Research indicates a streamlined approach involving the condensation of suitable intermediates:

- Intermediate Formation: Condense 2-aminothiophenol derivatives with aldehydes (e.g., p-tolualdehyde) in acetic acid with sodium acetate to form imines.

- Cyclization: Heat the mixture to promote ring closure, forming the benzothiazole core.

- Hydrogenation: Catalytic hydrogenation (e.g., Pd/C under H₂) to reduce the aromatic ring to the tetrahydro derivative.

This method is exemplified in the synthesis of related benzothiazol-7-one derivatives, with yields typically ranging from 60-75%.

Specific Synthesis Pathway for 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Based on the literature, a detailed, optimized route is as follows:

Step 1: Formation of 2-Amino-4-methylthiophenol Derivative

- Starting from commercially available 4-methylthiophenol, perform nitration or halogenation if necessary to introduce reactive groups.

Step 2: Cyclization to Benzothiazole

- React 2-amino-4-methylthiophenol with an aldehyde such as p-tolualdehyde under reflux in acetic acid with catalytic iodine, facilitating cyclization to form the benzothiazole ring.

Step 3: Reduction to Tetrahydrobenzothiazol-7-one

- Subject the benzothiazole to catalytic hydrogenation (e.g., Pd/C, H₂ atmosphere) to partially reduce the aromatic ring, yielding the tetrahydro derivative.

Step 4: Purification and Characterization

- Purify via column chromatography using silica gel with suitable eluents (hexane-ethyl acetate).

- Confirm structure via IR, NMR, and MS analyses.

Data Table: Summary of Preparation Methods

Research Findings and Optimization Notes

- Yield Optimization: Use of microwave-assisted synthesis has been reported to significantly improve yields and reduce reaction times.

- Solvent Choice: Ethanol and acetic acid are preferred for their dual role as solvents and reaction facilitators.

- Catalysts: Palladium on carbon (Pd/C) is effective for hydrogenation steps, ensuring selective reduction to tetrahydro derivatives.

- Purification: Column chromatography with silica gel and appropriate eluents ensures high purity of the final product.

Análisis De Reacciones Químicas

2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent in treating various diseases due to its biological activity.

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one have demonstrated efficacy against various bacterial strains .

- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. A case study illustrated that a related compound exhibited cytotoxic effects on specific cancer cell lines .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials.

- Polymer Chemistry : The incorporation of benzothiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. For example, blends containing these compounds show improved resistance to thermal degradation .

The compound has been evaluated for various biological activities beyond antimicrobial and anticancer effects.

- Enzyme Inhibition : Research indicates that benzothiazole derivatives can act as enzyme inhibitors. A study highlighted the inhibition of specific enzymes involved in metabolic pathways .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anticancer | Showed a dose-dependent decrease in cell viability in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |

| Study C | Polymer Science | Improved mechanical properties in polymer composites with the addition of benzothiazole derivatives compared to control samples. |

Mecanismo De Acción

The mechanism of action of 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparison

Key Observations:

The methyl group in the target compound may improve metabolic stability compared to halogens . Halogens (F, Br): Fluorine (electron-withdrawing) may reduce electron density, affecting reactivity. Positional Isomerism: The 2-bromophenyl analog (ortho-substituted) may exhibit steric hindrance or altered π-π stacking compared to para-substituted derivatives .

Commercial Availability: The bromophenyl analogs (4-Br and 2-Br) are widely available from suppliers like Shanghai Aladdin Biochemical Technology and American Elements, suggesting their utility in drug discovery or material science .

Actividad Biológica

Overview

2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is an organic compound belonging to the benzothiazole class. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity involves examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a tetrahydro-1,3-benzothiazol-7-one moiety and a 4-methylphenyl group. Its molecular formula is , with a molecular weight of 241.32 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-methylphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |

| CAS Number | 1251924-63-6 |

| Melting Point | 98–100 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression. For instance, it has shown potential as an inhibitor of farnesyltransferase (FT), which is crucial in cancer cell signaling pathways .

- Receptor Modulation : It can bind to specific receptors involved in cellular signaling, potentially leading to altered cellular responses that contribute to its therapeutic effects.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated a reduction in inflammatory markers and symptoms. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound could be a candidate for further development as an anticancer agent.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiazoles exhibit broad-spectrum antimicrobial activity. The study highlighted that modifications on the benzothiazole ring could enhance activity against resistant strains .

- Anti-inflammatory Study : Research published in Pharmaceutical Biology demonstrated that compounds similar to this compound significantly reduced edema in rat models when administered prior to inflammatory stimuli .

- Anticancer Research : A recent study found that this compound induced apoptosis in various cancer cell lines through mitochondrial pathways. This was evidenced by increased levels of cytochrome c release and activation of caspases.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by structural modifications. Key factors include:

- Substituents on the Benzothiazole Ring : Modifications at the 2 or 4 positions can enhance or diminish biological activity.

- Hydrophobicity : The presence of hydrophobic groups increases membrane permeability and enhances bioactivity.

Q & A

Q. What are the standard synthetic routes for 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclocondensation of substituted aldehydes with aminothiophenol derivatives. For example, microwave-assisted synthesis (300 W, 6 min) using silica gel as a catalyst in solvent-free conditions yields high purity (94%) . Optimization involves adjusting molar ratios (e.g., 1:2 aldehyde-to-aminothiophenol), solvent selection (e.g., ethanol or diethyl ether), and catalyst type (e.g., acetic acid or H₂O₂/HCl systems) . Post-synthesis purification via recrystallization (methanol) or column chromatography is recommended.

Q. What spectroscopic and analytical methods are used to characterize this benzothiazole derivative?

Answer:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., δ 2.37 ppm for methyl groups in aryl rings) and confirms cyclization .

- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 226.24 for the parent compound) .

- Elemental analysis : Ensures purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

- FT-IR : Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

Q. What biological activities are associated with this compound, and which assays are used for screening?

Answer: Benzothiazole derivatives exhibit anticonvulsant , anti-tubercular , and anticancer activities. Key assays include:

- Resazurin Microplate Assay (REMA) : For anti-TB activity (MIC values ≤6.25 µg/mL) .

- Seizure models (e.g., maximal electroshock): Evaluates anticonvulsant efficacy .

- Cytotoxicity assays (e.g., MTT): Screens anticancer activity against cell lines like MCF-7 .

Advanced Research Questions

Q. How can group-based QSAR (GQSAR) models guide structural optimization for enhanced bioactivity?

Answer: GQSAR fragments the benzothiazole core into R1 (aryl substituents) and R2 (heterocyclic moieties). Hydrophobic groups on R1 (e.g., 4-methylphenyl) enhance anticancer activity by improving membrane permeability. Computational tools like Multiple Linear Regression (MLR) correlate logP values with IC₅₀ data. For example, a QSAR model with r² >0.85 predicts optimal substituents for targeting kinase pathways .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

Answer:

- Re-evaluate descriptor selection : Ensure hydrophobicity, steric, and electronic parameters align with target binding pockets .

- Validate assays : Repeat REMA or MTT tests under standardized conditions (e.g., pH 7.4, 37°C) to rule out false negatives .

- Molecular dynamics simulations : Refine docking poses (e.g., using Gaussian 03W) to assess binding stability .

Q. What molecular modeling approaches are used to study the compound’s mechanism of action?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electron-deficient regions for nucleophilic attack .

- Molecular docking (AutoDock Vina) : Screens against targets like GABA receptors or mycobacterial enzymes (e.g., InhA) .

- Pharmacophore mapping : Identifies essential features (e.g., hydrogen bond donors at C2) for anticonvulsant activity .

Q. How do substituents on the benzothiazole core influence pharmacokinetics?

Answer:

- Methyl groups : Increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration for CNS targets .

- Halogens (e.g., Cl) : Improve metabolic stability but may reduce solubility (<0.1 mg/mL in aqueous buffers) .

- Methoxy groups : Introduce hydrogen-bonding capacity, balancing bioavailability and plasma protein binding .

Q. What methodological strategies are recommended for in vivo efficacy studies?

Answer:

- Dose optimization : Start with 10–50 mg/kg (oral or IP) in rodent models, adjusting based on plasma half-life (t₁/₂ ~2–4 hrs) .

- Pharmacokinetic profiling : Use HPLC-MS to measure Cmax and AUC in serum .

- Toxicology screening : Assess liver enzymes (ALT/AST) and renal function (creatinine) post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.